molecular formula C8H14O B13247948 3-(Cyclopent-1-en-1-yl)propan-1-ol

3-(Cyclopent-1-en-1-yl)propan-1-ol

Cat. No.: B13247948
M. Wt: 126.20 g/mol
InChI Key: WODJVJFXRHKHMZ-UHFFFAOYSA-N
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Description

3-(Cyclopent-1-en-1-yl)propan-1-ol is an organic compound with the molecular formula C8H14O It is a cyclopentene derivative with a hydroxyl group attached to the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopent-1-en-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable reagent to introduce the propyl chain and hydroxyl group. For example, the hydroboration-oxidation reaction of cyclopentene with borane followed by oxidation with hydrogen peroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopent-1-en-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopent-1-en-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopent-1-en-1-yl)propan-1-ol depends on its interactions with molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopentene ring can participate in hydrophobic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopent-1-en-1-yl)propan-1-ol is unique due to the presence of both a cyclopentene ring and a propyl chain with a hydroxyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-(cyclopenten-1-yl)propan-1-ol

InChI

InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h4,9H,1-3,5-7H2

InChI Key

WODJVJFXRHKHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CCCO

Origin of Product

United States

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